molecular formula C13H13NO2 B11892881 4-Amino-2-methylnaphthalen-1-yl acetate

4-Amino-2-methylnaphthalen-1-yl acetate

Cat. No.: B11892881
M. Wt: 215.25 g/mol
InChI Key: LGGXKRJUUZJDNM-UHFFFAOYSA-N
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Description

4-Amino-2-methylnaphthalen-1-yl acetate is an organic compound with a complex aromatic structure It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylnaphthalen-1-yl acetate typically involves the acetylation of 4-Amino-2-methylnaphthalen-1-ol. This can be achieved through the reaction of 4-Amino-2-methylnaphthalen-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylnaphthalen-1-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Yields 4-Amino-2-methylnaphthalen-1-ol.

    Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

4-Amino-2-methylnaphthalen-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylnaphthalen-1-yl acetate involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylnaphthalen-1-ol: The parent alcohol of the acetate derivative.

    2-Methylnaphthalene: A simpler aromatic hydrocarbon with similar structural features.

    Naphthoquinones: Oxidized derivatives with distinct chemical properties.

Uniqueness

4-Amino-2-methylnaphthalen-1-yl acetate is unique due to its combination of an amino group and an acetate ester on a naphthalene backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(4-amino-2-methylnaphthalen-1-yl) acetate

InChI

InChI=1S/C13H13NO2/c1-8-7-12(14)10-5-3-4-6-11(10)13(8)16-9(2)15/h3-7H,14H2,1-2H3

InChI Key

LGGXKRJUUZJDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)OC(=O)C

Origin of Product

United States

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